molecular formula C14H28N2O4 B11624220 N,N'-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide

N,N'-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide

Cat. No.: B11624220
M. Wt: 288.38 g/mol
InChI Key: LPWFXIFNLFUAHS-UHFFFAOYSA-N
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Description

N,N’-bis(1-hydroxy-3-methylpentan-2-yl)ethanediamide is an organic compound with the molecular formula C14H28N2O4 It is a diamide derivative, characterized by the presence of two hydroxyalkyl groups attached to the nitrogen atoms of ethanediamide

Properties

Molecular Formula

C14H28N2O4

Molecular Weight

288.38 g/mol

IUPAC Name

N,N'-bis(1-hydroxy-3-methylpentan-2-yl)oxamide

InChI

InChI=1S/C14H28N2O4/c1-5-9(3)11(7-17)15-13(19)14(20)16-12(8-18)10(4)6-2/h9-12,17-18H,5-8H2,1-4H3,(H,15,19)(H,16,20)

InChI Key

LPWFXIFNLFUAHS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CO)NC(=O)C(=O)NC(CO)C(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1-hydroxy-3-methylpentan-2-yl)ethanediamide typically involves the reaction of ethanediamide with 1-hydroxy-3-methylpentan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of N,N’-bis(1-hydroxy-3-methylpentan-2-yl)ethanediamide may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1-hydroxy-3-methylpentan-2-yl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(1-hydroxy-3-methylpentan-2-yl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(1-hydroxy-3-methylpentan-2-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups can form hydrogen bonds with active site residues, while the amide groups can participate in coordination with metal ions or other cofactors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(1-hydroxy-2-methylpropyl)ethanediamide
  • N,N’-bis(1-hydroxy-3-methylbutyl)ethanediamide
  • N,N’-bis(1-hydroxy-2-phenylethyl)ethanediamide

Uniqueness

N,N’-bis(1-hydroxy-3-methylpentan-2-yl)ethanediamide is unique due to the presence of the 1-hydroxy-3-methylpentan-2-yl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

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